molecular formula C10H8F4O2 B1390469 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-73-0

3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1390469
CAS RN: 916420-73-0
M. Wt: 236.16 g/mol
InChI Key: CBBKCHZQMFELAE-UHFFFAOYSA-N
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Description

“3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the empirical formula C10H8F4O2 and a molecular weight of 236.16 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F4O2/c11-8-3-1-6 (2-4-9 (15)16)5-7 (8)10 (12,13)14/h1,3,5H,2,4H2, (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature is ambient .

Scientific Research Applications

4-F2TPA has been used in a variety of scientific research applications. It has been used to study the effects of inflammation in laboratory experiments. In addition, 4-F2TPA has been used to study the effects of COX-2 inhibition on inflammation, pain, and fever. 4-F2TPA has also been used to study the effects of inflammation on the cardiovascular system, as well as the effects of inflammation on the immune system.

Advantages and Limitations for Lab Experiments

4-F2TPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, 4-F2TPA is highly selective for COX-2 inhibition, which makes it a useful tool for studying the effects of inflammation on the cardiovascular system and immune system.
However, there are some limitations to the use of 4-F2TPA in laboratory experiments. For example, 4-F2TPA is not as potent as other 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acids, and it has a short half-life, which may limit its effectiveness in some experiments. In addition, 4-F2TPA may not be suitable for long-term experiments due to its potential for toxicity.

Future Directions

The future of 4-F2TPA research is promising. There are a number of potential future directions for this compound, including the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the study of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 4-F2TPA could lead to the development of more effective anti-inflammatory drugs. Finally, further research into the effects of 4-F2TPA on the cardiovascular system and immune system could lead to new treatments for inflammation-related diseases.

Safety and Hazards

“3-[4-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBKCHZQMFELAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235244
Record name 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916420-73-0
Record name 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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